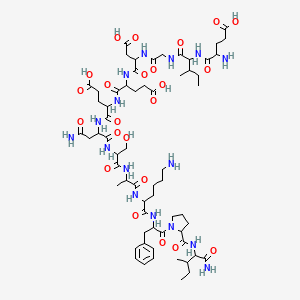
852155-81-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The sequence of this peptide is His-Ala-Glu-Gly-Thr . GLP-1 is an incretin hormone that plays a significant role in glucose metabolism by enhancing insulin secretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HAEGT involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of HAEGT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: HAEGT undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
HAEGT has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its GLP-1 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
HAEGT exerts its effects by mimicking the activity of GLP-1. It binds to the GLP-1 receptor on pancreatic beta cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion and improved glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Exenatide: Another GLP-1 receptor agonist used in diabetes treatment.
Liraglutide: A long-acting GLP-1 analog with similar therapeutic applications.
Semaglutide: A GLP-1 analog with a longer half-life and improved efficacy.
Uniqueness: HAEGT is unique due to its specific sequence of the first five N-terminal residues of GLP-1, making it a valuable tool for studying the structure-activity relationships of GLP-1 and its analogs .
Eigenschaften
CAS-Nummer |
852155-81-8 |
|---|---|
Molekularformel |
C₂₀H₃₁N₇O₉ |
Molekulargewicht |
513.50 |
Sequenz |
One Letter Code: HAEGT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









